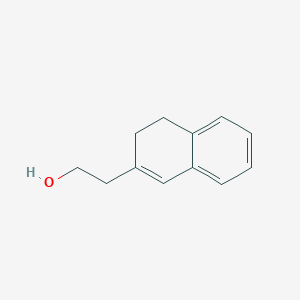![molecular formula C20H13N3O B14514095 3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile CAS No. 62680-31-3](/img/structure/B14514095.png)
3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile is a complex organic compound that belongs to the class of furo[3,2-c]pyrazoles This compound is characterized by its unique structure, which includes a furo[3,2-c]pyrazole core substituted with diphenyl groups and a prop-2-enenitrile moiety
Vorbereitungsmethoden
The synthesis of 3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile involves multiple steps. One common synthetic route includes the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . This reaction forms the pyrazole ring, which is then further reacted with appropriate reagents to introduce the furo and prop-2-enenitrile groups. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Analyse Chemischer Reaktionen
3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. In the context of its cytotoxic activity, the compound is believed to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
3,5-Diphenyl-1H-pyrazole: This compound shares the pyrazole core but lacks the furo and prop-2-enenitrile groups.
1,3-Diphenyl-1H-pyrazol-4-yl)methylene derivatives: These compounds have similar cytotoxic properties and are used in similar research applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
62680-31-3 |
|---|---|
Molekularformel |
C20H13N3O |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
3-(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C20H13N3O/c21-13-7-12-17-14-18-20(24-17)19(15-8-3-1-4-9-15)22-23(18)16-10-5-2-6-11-16/h1-12,14H |
InChI-Schlüssel |
LAKHGWIZTYLAHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)C=CC#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
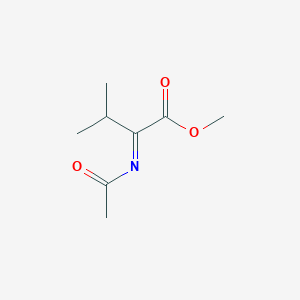

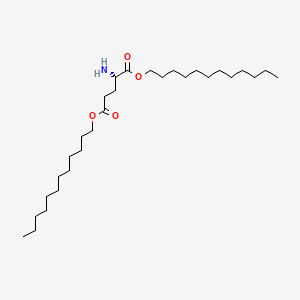
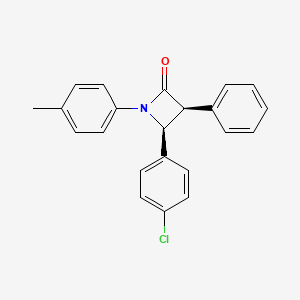
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
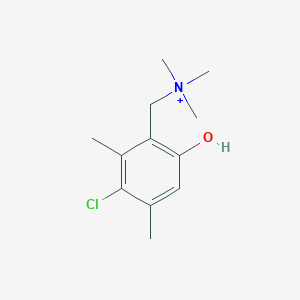
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)



